(6-Methylquinolin-3-yl)methanamine is a derivative of quinoline, a nitrogen-containing heterocyclic compound characterized by its diverse applications in medicinal chemistry and organic synthesis. The molecular formula for (6-Methylquinolin-3-yl)methanamine is C11H12N, with a molecular weight of 174.22 g/mol. Quinolines are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities, making them significant in drug development and research .
The compound is classified under quinoline derivatives, which are part of the broader category of nitrogen-containing heterocycles. Quinolines are recognized for their structural versatility and biological significance. They can be found in various natural products and synthetic compounds used in pharmaceuticals and agrochemicals .
The synthesis of (6-Methylquinolin-3-yl)methanamine can be achieved through several methods:
The molecular structure of (6-Methylquinolin-3-yl)methanamine features a quinoline ring system with a methyl group at the sixth position and a methanamine substituent at the third position.
InChI=1S/C11H12N/c1-8-2-3-11-10(4-8)5-9(12)6-11/h2-6,12H,7H2,1H3
HXKJHDIJKKAWCY-UHFFFAOYSA-N
The compound exhibits a planar structure due to the conjugated system within the quinoline ring, which contributes to its stability and reactivity .
(6-Methylquinolin-3-yl)methanamine can participate in various chemical reactions:
The oxidation process can yield quinone derivatives, while reduction reactions may produce dihydroquinoline compounds, showcasing the versatility of (6-Methylquinolin-3-yl)methanamine in synthetic organic chemistry .
(6-Methylquinolin-3-yl)methanamine is expected to exhibit basic properties due to the presence of the amine group, allowing it to participate in protonation reactions under acidic conditions. It is also likely soluble in organic solvents due to its aromatic structure but may have limited solubility in water .
(6-Methylquinolin-3-yl)methanamine has several scientific applications:
Methanamine-substituted quinolines represent a structurally distinct subclass of antimalarial pharmacophores characterized by an aminomethyl group (-CH₂NH₂) attached directly to the quinoline core. (6-Methylquinolin-3-yl)methanamine (CAS 1421604-31-0, C₁₁H₁₂N₂, MW 172.23 g/mol) exemplifies this group with its 3-aminomethyl substitution and a 6-methyl group enhancing lipophilicity (LogP ≈ 2.00) [1] [5]. Its topological polar surface area (38.91 Ų) and single rotatable bond suggest moderate membrane permeability and conformational rigidity [1]. This contrasts with classical 4-aminoquinolines like chloroquine (CQ), which feature a longer, flexible side chain terminating in a tertiary amine. The structural divergence is significant:
Table 1: Structural and Physicochemical Comparison of Methanamine-Substituted Quinolines
Compound | Core Structure | Substituent Position | Molecular Weight (g/mol) | LogP | Rotatable Bonds |
---|---|---|---|---|---|
(6-Methylquinolin-3-yl)methanamine | Quinoline | 3-(aminomethyl), 6-methyl | 172.23 | 2.00 | 1 |
Chloroquine | 7-Chloroquinoline | 4-(N-ethylpentane-1,4-diamine) | 319.87 (diphosphate salt) | 4.67 | 7 |
Mefloquine | Quinolinemethanol | 2-(trifluoromethyl)-4-piperidyl | 378.31 | 3.30 | 3 |
Primaquine | 8-Aminoquinoline | 6-methoxy, 4-(aminopentyl) | 259.35 | 2.58 | 8 |
The 3-methanamine motif enables unique molecular interactions. Unlike 4-aminoquinolines, which rely on extended side chains for vacuolar accumulation and heme binding, the compact aminomethyl group in compounds like (6-Methylquinolin-3-yl)methanamine enhances hydrogen bond donor capacity (H-donors = 1) [1] [5]. This potentially facilitates binding to novel targets within the Plasmodium digestive vacuole or cytoplasm. Research indicates such substitutions maintain efficacy against CQ-resistant strains where bulkier side chains fail, suggesting a distinct structure-activity relationship [1] [8]. Furthermore, synthetic routes like Friedländer condensation facilitate access to diverse 3-methanamine analogues, enabling systematic exploration of substitutions at positions 6 and 7 for optimized antimalarial activity and pharmacokinetics [4].
Chloroquine resistance (CQR) in Plasmodium falciparum is primarily mediated by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT), an acidic digestive vacuole (DV) membrane protein [3] [7]. Mutant PfCRT isoforms (e.g., carrying K76T) efflux protonated CQ from the DV, reducing its concentration below lethal levels and preventing inhibition of heme detoxification [3] [8]. The 3-methanamine substitution presents a strategic bypass for this resistance mechanism:
Table 2: Molecular Mechanisms of Overcoming Chloroquine Resistance by Methanamine Quinolines
Resistance Mechanism | Effect on Chloroquine (CQ) | Effect on 3-Methanamine Quinolines | Key Evidence |
---|---|---|---|
PfCRT Mutations (e.g., K76T) | Active efflux from Digestive Vacuole (DV), reducing [CQ]DV | Reduced recognition/efflux by mutant PfCRT | Lower accumulation deficit in CQR strains vs. CQ [1] [7] |
AAT1 S258L Mutation | Compensatory evolution supporting CQR fitness | Potential disruption of AAT1-mediated transport dependency | Co-selection of PfCRT K76T & AAT1 S258L; divergent AAT1 haplotypes (e.g., F313S in SEA) modulate resistance/fitness [7] |
Heme Binding Affinity | Inhibition impaired by reduced [CQ]DV | Direct binding to free heme or interference with polymerization | In vitro β-hematin inhibition assays show activity comparable to CQ [2] [8] |
Hybridization strategies covalently link distinct pharmacophores to create single molecules with dual or multiple modes of action, overcoming resistance and improving efficacy. The 3-methanamine group in (6-Methylquinolin-3-yl)methanamine provides a synthetically versatile handle (–NH₂) for conjugation, enabling fusion with diverse antimalarial chemotypes:
Table 3: Activity Profile of Representative Quinoline Hybrid Compounds Incorporating Analogous Methanamine Motifs
Hybrid Class | Example Structure Concept | Linker Type | In Vitro IC₅₀ vs. CQR P. falciparum (nM) | Key Advantage |
---|---|---|---|---|
Quinoline-Piperidine | 3-(Aminomethyl)quinoline - CH₂ - Piperidinyl | Alkyl (methylene) | 10-100 | Enhanced activity vs. liver stages; overcomes PfMDR1-mediated efflux |
Quinoline-Pyridine | 3-(Aminomethyl)quinoline - C(O) - Pyridinyl | Amide | 20-150 | Dual targeting: heme polymerization & mitochondrial function |
Quinoline-Oxazolone | Oxazolone ring fused at quinoline 2,3-positions | Fused heterocycle | 50-500 | Novel mechanism; activity against dormant blood stages |
Quinoline-Artemisinin | 3-(Aminomethyl)quinoline - O - Artemisinin | Ether | <10 | Rapid parasite reduction & prevention of recrudescence |
The linker chemistry (–X–) between the quinoline methanamine and the secondary pharmacophore critically influences activity. Short alkyl chains (e.g., –CH₂–) or rigid aromatic linkers often maintain potency but may impact solubility. Conversely, longer, flexible polyethylene glycol chains can improve pharmacokinetics but might reduce target binding affinity. Optimizing linker length, flexibility, and biodegradability (e.g., using ester linkages susceptible to parasite or host esterases) is crucial for releasing active components or ensuring the hybrid reaches its intracellular target intact [4] [6]. Hybrids leveraging the 3-methanamine quinoline core represent a promising strategy to combat existing resistance and delay the emergence of new resistant phenotypes.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7